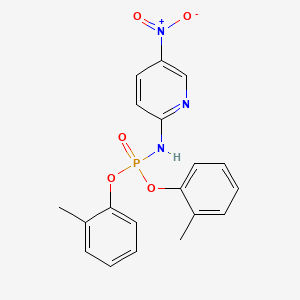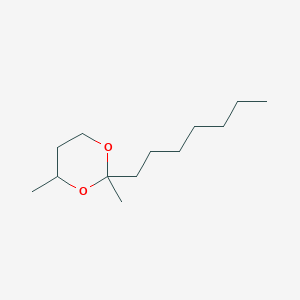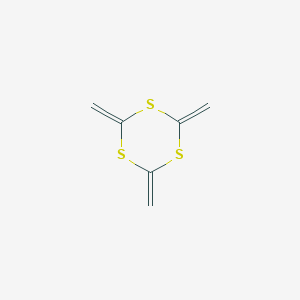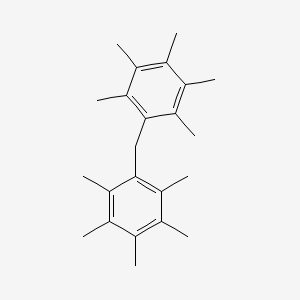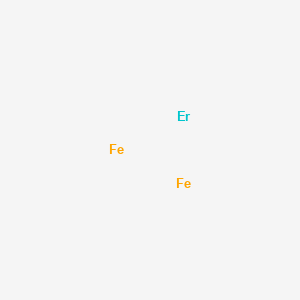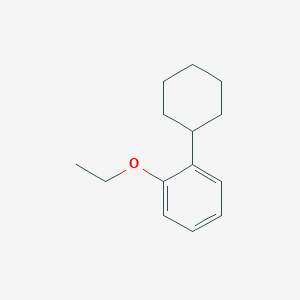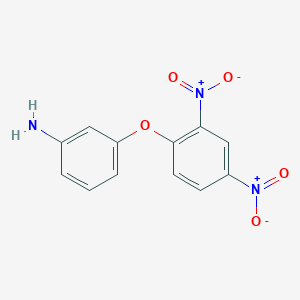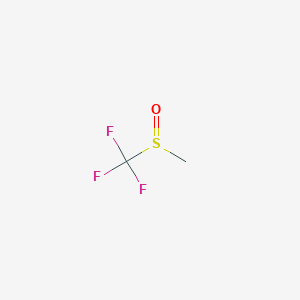
2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione is an organic compound with the molecular formula C19H18Br2O2 This compound is characterized by the presence of two bromine atoms, a phenyl group, and a propan-2-ylphenyl group attached to a butane-1,4-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione typically involves the bromination of 1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dibromo-1-(4-phenethyl-phenyl)-3-phenyl-propan-1-one
- 2,3-Dibromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1-propanone
Comparison
Compared to similar compounds, 2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione is unique due to the presence of the propan-2-ylphenyl group, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
6313-06-0 |
|---|---|
Formule moléculaire |
C19H18Br2O2 |
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
2,3-dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione |
InChI |
InChI=1S/C19H18Br2O2/c1-12(2)13-8-10-15(11-9-13)19(23)17(21)16(20)18(22)14-6-4-3-5-7-14/h3-12,16-17H,1-2H3 |
Clé InChI |
ZFEPJPWLJHRYCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


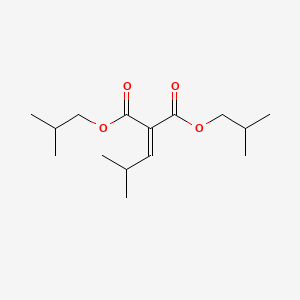
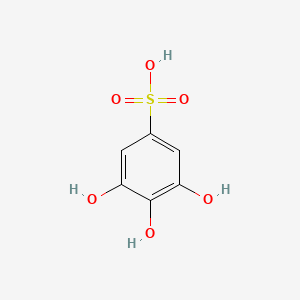
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
